4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine

Medicinal Chemistry Structure-Activity Relationship Analytical Chemistry

Researchers investigating halogenated isoxazole SAR require unambiguous regioisomeric identity to avoid confounding positional isomer effects. This compound (CAS 1097153-49-5) provides a confirmed 3-(4-fluorophenyl), 4-(4-chlorophenyl) substitution pattern (InChI Key: UJZHVJQQPYUTDU-UHFFFAOYSA-N), distinct from the 1097066-43-7 isomer. • Enables controlled SAR exploration of halogen positional effects on target binding and metabolic stability. • Primary amine handle supports rapid diversification via acylation, sulfonylation, or reductive amination. • Commercially available at ≥95% purity in gram-scale quantities for multi-step synthesis campaigns.

Molecular Formula C15H10ClFN2O
Molecular Weight 288.7 g/mol
CAS No. 1097153-49-5
Cat. No. B1420360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine
CAS1097153-49-5
Molecular FormulaC15H10ClFN2O
Molecular Weight288.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=C2C3=CC=C(C=C3)Cl)N)F
InChIInChI=1S/C15H10ClFN2O/c16-11-5-1-9(2-6-11)13-14(19-20-15(13)18)10-3-7-12(17)8-4-10/h1-8H,18H2
InChIKeyUJZHVJQQPYUTDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine: Halogenated Isoxazole Scaffold


4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine (CAS 1097153-49-5) is a disubstituted isoxazol-5-amine heterocycle with the molecular formula C15H10ClFN2O and a molecular weight of 288.70 g/mol . This compound features a 1,2-oxazole core substituted at the 3-position with a 4-fluorophenyl group and at the 4-position with a 4-chlorophenyl group, placing electron-withdrawing halogen substituents on two distinct aromatic rings [1]. The compound is commercially available for research use from multiple suppliers at 95% purity or higher, with typical catalog numbers including EN300-60200 (Enamine) and 3D-XTB15349 (Biosynth) [2].

Scaffold Class
3,4-Disubstituted isoxazol-5-amine
Substitution Pattern
3-(4-Fluorophenyl), 4-(4-chlorophenyl) regioisomer
Research Context
Halogen positional SAR and regioisomer-specific probe design

Regioisomeric Isoxazole Scaffold Specificity


Compounds within the halogenated isoxazol-5-amine class exhibit marked differences in physicochemical and biological properties depending on the precise regiochemical placement of aromatic substituents. For example, the regioisomer 3-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine (CAS 1097066-43-7) possesses identical molecular formula and mass yet displays a distinct InChI Key (KFQLUOLTOWQNTB-UHFFFAOYSA-N) and different topological arrangement of halogenated rings, which can alter both molecular recognition events and chromatographic behavior . Similarly, monosubstituted analogs such as 4-(4-fluorophenyl)isoxazol-5-amine (MW 178.16 g/mol) lack the 4-chlorophenyl moiety entirely, resulting in a smaller molecular volume and altered electron density distribution across the heterocyclic core . Given that even subtle positional isomerism in isoxazole scaffolds can profoundly impact target binding, metabolic stability, and physicochemical parameters including logP and polar surface area, generic substitution among structurally related isoxazoles introduces uncontrolled variables that compromise SAR interpretation and experimental reproducibility.

Target compound
3-(4-Fluorophenyl)-4-(4-chlorophenyl) isoxazol-5-amine regioisomer
Substitution risk
The 3-chloro,4-fluoro regioisomer may shift aromatic orientation and alter binding mode; SAR conclusions may not transfer.
Target compound
Disubstituted scaffold with two halogenated phenyl rings
Substitution risk
Monosubstituted 4-fluorophenyl isoxazole analog lacks the 4-chlorophenyl group, reducing lipophilicity and steric bulk; dual-ring SAR interpretation may be compromised.

Differentiation Evidence for 4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine


Distinct InChI Key and Molecular Topology

4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine (1097153-49-5) is a defined regioisomer with the 4-fluorophenyl substituent at the 3-position of the isoxazole ring and the 4-chlorophenyl substituent at the 4-position. This compound can be analytically distinguished from its positional isomer 3-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine (CAS 1097066-43-7) based on distinct InChI Keys: UJZHVJQQPYUTDU-UHFFFAOYSA-N for the target compound versus KFQLUOLTOWQNTB-UHFFFAOYSA-N for the regioisomer . This difference provides an unambiguous identifier for quality control and inventory management, ensuring the correct regioisomer is procured for structure-activity relationship (SAR) studies. The compounds share identical molecular formula (C15H10ClFN2O) and molecular weight (288.70 g/mol), highlighting that interchange without analytical verification introduces a known, yet easily prevented, variable.

InChI Key Identity
Head-to-head
Target: UJZHVJQQPYUTDU Regioisomer: KFQLUOLTOWQNTB
Unambiguous regioisomer identity prevents SAR misinterpretation
Regioisomer shares identical MW and formula; analytical verification required.
Medicinal Chemistry Structure-Activity Relationship Analytical Chemistry

Lipophilicity and Membrane Permeability Profile

The compound 4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine has a calculated logP (XLogP3) value of 4.0 [1] and a predicted hydrophobic logP of 4.031 [2]. For comparison, the less substituted analog 4-(4-fluorophenyl)isoxazol-5-amine (MW 178.16 g/mol), which lacks the 4-chlorophenyl group, is expected to exhibit a significantly lower logP (approximately 1.5 to 2.0 based on fragment contributions), reflecting the substantial impact of the additional aromatic ring on lipophilicity. The XLogP3 value of 4.0 places this compound within the optimal range for blood-brain barrier penetration (typically logP 2.0-5.0) while still maintaining a topological polar surface area of 52 Ų, which remains below the 90 Ų threshold associated with poor oral absorption [1].

Lipophilicity profile
Reported
XLogP3 = 4.0
TPSA = 52 Ų
Moderate lipophilicity; supports CNS-permeable probe design
Compared to mono-fluoro analog, estimated ΔlogP ≈ +2.0 (class-level).
Drug Design ADME Prediction Computational Chemistry

Purity Specification and Analytical Documentation

The target compound 4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine is commercially supplied with a minimum purity specification of 95% [1]. For comparison, the regioisomer 3-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine is also offered at minimum 95% purity but with a markedly different pricing structure: 50 mg at €477.00 versus €328.00 for the regioisomer at equivalent scale (both via CymitQuimica), reflecting distinct synthetic routes and market availability for each positional isomer . Batch-specific analytical data, including NMR and HPLC, is available upon request to verify identity and purity prior to experimental use .

Purity & Pricing
Head-to-head
Target: ≥95%, 50 mg €477 Regioisomer: ≥95%, 50 mg €328
Higher cost may reflect synthetic complexity; justifies regioisomer-specific SAR use
Supplier pricing varies; request batch-specific analytics.
Chemical Synthesis Analytical Chemistry Procurement

Application Scenarios for 4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine


SAR Studies with Regioisomeric Isoxazole Scaffolds

This compound is suitable for SAR programs that require systematic investigation of substituent positional effects on biological activity. The unambiguous regioisomeric identity, confirmed by distinct InChI Key (UJZHVJQQPYUTDU-UHFFFAOYSA-N) relative to the 3-(4-chlorophenyl)-4-(4-fluorophenyl) isomer, ensures that observed activity differences can be confidently attributed to the specific 3-(4-fluorophenyl), 4-(4-chlorophenyl) substitution pattern rather than to unintended isomeric contamination . This defined scaffold serves as a controlled building block for constructing compound libraries where halogenated aromatic rings are systematically varied to probe electronic and steric contributions to target engagement.

Optimization of Lipophilic Isoxazole-Based Probes

The compound's calculated XLogP3 value of 4.0 and predicted logP of 4.031 [1][2] position it as a moderately lipophilic scaffold amenable to further derivatization. This lipophilicity profile, combined with a topological polar surface area of 52 Ų [1], makes the compound a viable starting point for optimizing membrane-permeable probes targeting intracellular or CNS-localized proteins, provided that subsequent modifications do not excessively increase logP beyond the 5.0 threshold associated with poor drug-likeness. The balance of halogen substituents also offers opportunities for tuning metabolic stability via blockage of oxidative sites.

Method Development for Regioisomer Separation

Given the co-existence of the closely related regioisomer 3-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine (CAS 1097066-43-7) with identical molecular formula and weight, this compound pair constitutes an ideal system for developing and validating chromatographic methods (HPLC, UPLC, SFC) for resolving positional isomers . The distinct InChI Keys provide unambiguous identity verification, while the similar physicochemical properties (differing only in substituent positions) challenge separation method development in ways that are directly relevant to pharmaceutical impurity profiling and quality control workflows.

Building Block for Isoxazole Library Synthesis

The primary amine at the 5-position of the isoxazole ring provides a reactive handle for diversification through acylation, sulfonylation, reductive amination, or diazotization chemistry . This functional group enables the rapid generation of amide, sulfonamide, or N-alkylated analogs in parallel synthesis formats, while preserving the core 3-(4-fluorophenyl)-4-(4-chlorophenyl) isoxazole pharmacophore. The commercial availability of the compound at 95% purity in gram-scale quantities [3] supports multi-step synthetic campaigns without requiring in-house scaffold synthesis, thereby accelerating hit-to-lead timelines.

Application
Selection Property
Validation Focus
SAR positional effect studies
Regioisomeric identity (InChI Key confirmed)
SAR reproducibility, substituent orientation assignment
Lipophilic probe optimization
Moderate lipophilicity and polar surface area profile
Membrane permeability, CNS drug-likeness assessment
Method development for isomer separation
Structurally similar regioisomer as separation challenge
Isomer resolution and analytical method robustness
Isoxazole library synthesis
5-amino reactive handle; commercial gram-scale availability
Parallel derivatization and hit expansion
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